2-nitro-N-(3-pyridinylmethyl)aniline
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Overview
Description
2-nitro-N-(3-pyridinylmethyl)aniline is an organic compound with the molecular formula C12H11N3O2.
Preparation Methods
The synthesis of 2-nitro-N-(3-pyridinylmethyl)aniline typically involves the nitration of N-pyridin-3-ylmethyl-aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2-nitro-N-(3-pyridinylmethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-nitro-N-(3-pyridinylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-(3-pyridinylmethyl)aniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-nitro-N-(3-pyridinylmethyl)aniline can be compared with other similar compounds such as:
N-pyridin-3-ylmethyl-aniline: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
2-amino-N-pyridin-3-ylmethyl-aniline: Contains an amino group instead of a nitro group, leading to different chemical behaviors and applications.
2-nitro-N-pyridin-2-ylmethyl-aniline: The position of the nitro group on the pyridine ring is different, affecting its reactivity and interactions.
Properties
Molecular Formula |
C12H11N3O2 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-nitro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-6-2-1-5-11(12)14-9-10-4-3-7-13-8-10/h1-8,14H,9H2 |
InChI Key |
UNXVCQNTZLLICF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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